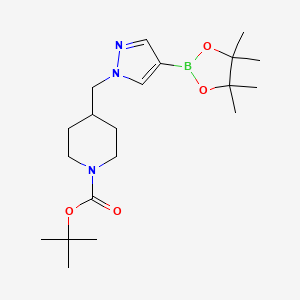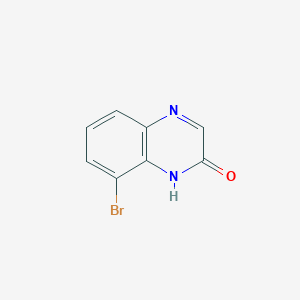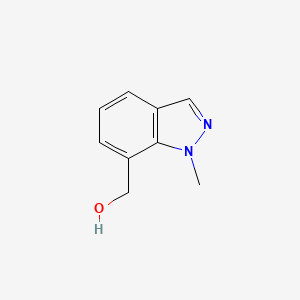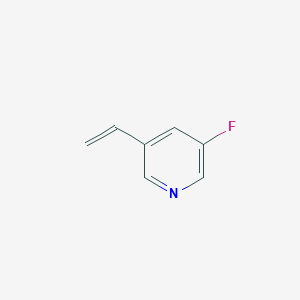
3-Ethenyl-5-fluoropyridine
Vue d'ensemble
Description
The compound 3-Ethenyl-5-fluoropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of a fluorine atom at the fifth position and an ethenyl group (vinyl group) at the third position on the pyridine ring suggests that this compound could exhibit unique chemical and physical properties, potentially making it useful in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyridine derivatives often involves the substitution of different functional groups onto the pyridine ring. In the case of 3-Ethenyl-5-fluoropyridine, although not directly synthesized in the provided papers, similar compounds have been prepared using various synthetic routes. For instance, the synthesis of 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids involves the introduction of a vinyl group, which is structurally related to the ethenyl group in 3-Ethenyl-5-fluoropyridine . This suggests that similar synthetic strategies could be employed for the synthesis of 3-Ethenyl-5-fluoropyridine, such as halogenation to introduce the fluorine atom, followed by a coupling reaction to attach the ethenyl group.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can significantly influence their chemical reactivity and physical properties. For example, the solid-state structure of a terpyridine-diphenylacetylene hybrid fluorophore shows a trans arrangement of pyridine nitrogen atoms, which is a structural feature that could be relevant to the molecular geometry of 3-Ethenyl-5-fluoropyridine . The presence of substituents such as the ethenyl and fluorine groups can affect the electron distribution and steric hindrance in the molecule, potentially leading to unique electronic and structural characteristics.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions, including substitution, coupling, and addition reactions. The reactivity of 3-Ethenyl-5-fluoropyridine can be inferred from related compounds. For instance, the synthesis of β-carbolines from azidopyridine derivatives through thermolysis indicates that pyridine rings can undergo transformations under specific conditions . The ethenyl group in 3-Ethenyl-5-fluoropyridine could undergo reactions typical of alkenes, such as polymerization or addition reactions, while the fluorine atom could influence the reactivity of the pyridine ring towards nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethenyl-5-fluoropyridine would be influenced by its molecular structure. The fluorine atom is highly electronegative, which could impart a certain degree of polarity to the molecule, affecting its solubility and intermolecular interactions. The ethenyl group could contribute to the rigidity of the molecule and potentially affect its optical properties. For example, the study of optical properties of β-carbolines shows that the presence of a fluorine atom can have a significant impact on the compound's behavior, such as its hypoglycemic activity . This suggests that 3-Ethenyl-5-fluoropyridine could also exhibit interesting optical properties and biological activity, which would be worth investigating further.
Applications De Recherche Scientifique
-
Synthesis of Fluorinated Pyridines
- Application : Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of fluoropyridines has led to the development of compounds with interesting and unusual properties .
-
Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives
- Application : The 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives are evaluated for their antibacterial properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Fluorine in Heterocyclic Chemistry
- Application : The interest towards fluoropyridines is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of fluoropyridines has led to the development of compounds with interesting and unusual properties .
-
Manipulating the Aggregation and Fibril Network of Donor Polymers for Eco-Friendly Solution-Processed Versatile Organic Solar Cells
- Application : A 3-Fluoropyridine is used to manipulate the aggregation and fibril network of donor polymers for eco-friendly solution-processed versatile organic solar cells .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Fluorine in Heterocyclic Chemistry Volume 2
- Application : The interest towards fluoropyridines is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of fluoropyridines has led to the development of compounds with interesting and unusual properties .
-
Eco-Friendly Solution-Processed Versatile Organic Solar Cells
- Application : A 3-Fluoropyridine is used to manipulate the aggregation and fibril network of donor polymers for eco-friendly solution-processed versatile organic solar cells .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of a single fluorine atom into a molecule can significantly modify its biological properties, and this tool is frequently used during the search of active compounds .
Propriétés
IUPAC Name |
3-ethenyl-5-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOWWLQQFFSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726205 | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenyl-5-fluoropyridine | |
CAS RN |
1133879-69-2 | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133879-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

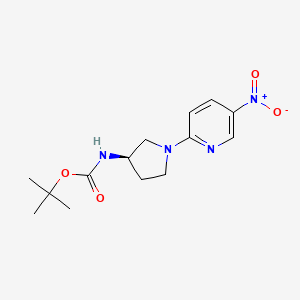
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
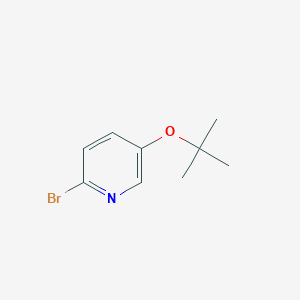
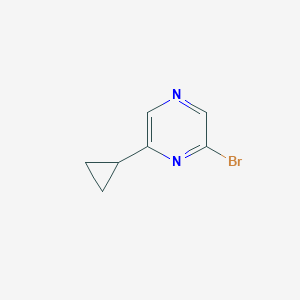
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)


![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
